Cas no 123993-04-4 (Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)-)
Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)- Chemical and Physical Properties
Names and Identifiers
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- Pentanoic acid, 4-?amino-?, methyl ester, hydrochloride, (R)?-
- Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)-
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Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7493134-0.05g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 0.05g |
$235.0 | 2024-05-23 | |
| Enamine | EN300-7493134-0.1g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 0.1g |
$352.0 | 2024-05-23 | |
| Enamine | EN300-7493134-0.25g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 0.25g |
$503.0 | 2024-05-23 | |
| Enamine | EN300-7493134-0.5g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 0.5g |
$791.0 | 2024-05-23 | |
| Enamine | EN300-7493134-1.0g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 1.0g |
$1014.0 | 2024-05-23 | |
| Enamine | EN300-7493134-2.5g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 2.5g |
$1988.0 | 2024-05-23 | |
| Enamine | EN300-7493134-5.0g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 5.0g |
$2940.0 | 2024-05-23 | |
| Enamine | EN300-7493134-10.0g |
methyl (4R)-4-aminopentanoate hydrochloride |
123993-04-4 | 95% | 10.0g |
$4360.0 | 2024-05-23 | |
| Aaron | AR028VCZ-50mg |
methyl(4R)-4-aminopentanoatehydrochloride |
123993-04-4 | 95% | 50mg |
$349.00 | 2025-02-17 | |
| Aaron | AR028VCZ-100mg |
methyl(4R)-4-aminopentanoatehydrochloride |
123993-04-4 | 95% | 100mg |
$509.00 | 2025-02-17 |
Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)-
Recent Advances in the Study of Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)- (CAS: 123993-04-4)
Pentanoic acid, 4-amino-, methyl ester, hydrochloride, (R)-, with the CAS number 123993-04-4, is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, often referred to as (R)-4-aminopentanoic acid methyl ester hydrochloride, has been the subject of recent studies due to its potential applications in drug development, particularly as a building block for bioactive molecules and its role in modulating neurotransmitter systems. This research briefing synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
Recent studies have focused on the synthesis and enantiomeric purity of (R)-4-aminopentanoic acid methyl ester hydrochloride. A 2023 publication in the Journal of Medicinal Chemistry detailed an optimized asymmetric synthesis route that achieves high enantiomeric excess (ee > 99%) and yield (85%). The method employs a chiral auxiliary approach, which minimizes racemization and improves scalability for industrial production. This advancement is critical for ensuring the consistent quality of the compound in preclinical and clinical studies.
In terms of biological activity, (R)-4-aminopentanoic acid methyl ester hydrochloride has shown promise as a precursor for gamma-aminobutyric acid (GABA) analogs. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogs are widely investigated for their potential in treating neurological disorders such as epilepsy, anxiety, and chronic pain. A 2022 study published in Neuropharmacology demonstrated that derivatives of this compound exhibit enhanced blood-brain barrier permeability compared to traditional GABAergic drugs, suggesting improved efficacy in targeting CNS disorders.
Another area of interest is the compound's role in prodrug design. Researchers have explored its utility as a prodrug moiety for delivering active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles. For instance, a 2023 study in European Journal of Pharmaceutical Sciences reported the development of a prodrug using (R)-4-aminopentanoic acid methyl ester hydrochloride to enhance the oral bioavailability of a poorly soluble anticancer agent. The prodrug exhibited a 3-fold increase in absorption compared to the parent drug, underscoring its potential in optimizing drug delivery systems.
Safety and toxicology studies have also been conducted to evaluate the compound's suitability for therapeutic use. A recent preclinical assessment published in Regulatory Toxicology and Pharmacology (2023) indicated that (R)-4-aminopentanoic acid methyl ester hydrochloride has a favorable safety profile, with no significant adverse effects observed in rodent models at therapeutic doses. These findings support its further development as a pharmaceutical intermediate or active ingredient.
In conclusion, (R)-4-aminopentanoic acid methyl ester hydrochloride (CAS: 123993-04-4) represents a versatile and promising compound in chemical biology and drug development. Recent advancements in its synthesis, biological evaluation, and prodrug applications highlight its potential to address unmet medical needs, particularly in neurology and oncology. Future research should focus on expanding its therapeutic applications and optimizing its pharmacokinetic properties for clinical translation.
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